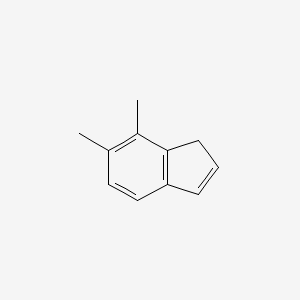

6,7-Dimethyl-1H-indene

Description

6,7-Dimethyl-1H-indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, with methyl groups at the 6 and 7 positions. These compounds share the molecular formula C₁₁H₁₂ (molecular weight: 144.21 g/mol) but differ in substituent positioning, which significantly influences their physicochemical properties and applications.

Properties

CAS No. |

23288-07-5 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6,7-dimethyl-1H-indene |

InChI |

InChI=1S/C11H12/c1-8-6-7-10-4-3-5-11(10)9(8)2/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

OOOBGDSHHYTWFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC2)C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or rhodium . The reaction conditions often include the use of hot toluene as a solvent and a catalytic amount of the metal complex.

Industrial Production Methods: Industrial production of 6,7-Dimethyl-1H-indene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1H-indene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed:

Oxidation: Formation of 6,7-dimethylindanone or 6,7-dimethylindane-1-carboxylic acid.

Reduction: Formation of 6,7-dimethylindane.

Substitution: Formation of various substituted indenes depending on the electrophile used.

Scientific Research Applications

6,7-Dimethyl-1H-indene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

Positional Isomers of Dimethyl-1H-Indene

4,7-Dimethyl-1H-Indene (CAS 6974-97-6)

- Substituents : Methyl groups at positions 4 and 7.

- Physical Properties :

- Applications: Identified as a product in biomass fast pyrolysis vapors during catalytic upgrading studies using nano metal oxides .

5,7-Dimethyl-1H-Indene (CAS 22484-28-2)

- Substituents : Methyl groups at positions 5 and 7.

- Key Data : Shares the molecular formula C₁₁H₁₂ but lacks reported physical property data in the evidence .

Comparison of Isomers :

The 4,7 and 5,7 isomers demonstrate how methyl group positioning alters steric and electronic properties. The 4,7 isomer’s higher boiling point (230°C) compared to unsubstituted indene (~182°C) reflects increased molecular weight and van der Waals interactions due to methyl groups .

Dihydro-Indenone Derivatives

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS 1071727-45-1)

- Structure : A ketone derivative with a saturated cyclopentane ring and methyl groups at positions 6 and 7.

- Molecular Formula : C₁₁H₁₂O (MW: 160.21 g/mol).

- Applications : Serves as an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

5,6-Dimethyl-2,3-dihydro-1H-inden-1-one

- Hazards : Classified with risks including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Regulatory Data : Highlighted in safety assessments for laboratory use .

Comparison with Indene: The addition of a ketone group and saturation (2,3-dihydro) increases polarity, altering solubility and reactivity. For example, dihydro-indenones are more amenable to nucleophilic attacks compared to fully aromatic indenes.

Halogenated and Methoxy-Substituted Derivatives

6,7-Dichloro-2,3-dihydro-1H-inden-1-one (CAS 68755-30-6)

- Structure : Chlorine atoms at positions 6 and 7, with a ketone group.

- Molecular Formula : C₉H₆Cl₂O (MW: 213.05 g/mol).

- Applications : Used in pharmaceutical intermediates, leveraging chlorine’s electron-withdrawing effects to modulate reactivity .

4,5,6-Trimethoxy-2,3-dihydro-1H-indene Derivatives

- Biological Activity : Derivatives like 12o–12x () exhibit tubulin polymerization inhibition, with methoxy groups enhancing binding affinity to biological targets .

Comparison :

Halogenation increases molecular weight and alters electronic properties (e.g., chlorine’s inductive effect), while methoxy groups improve solubility and bioactivity.

Bulky Indene Ligands in Organometallic Chemistry

1,3-Diisopropyl-4,7-dimethyl-1H-indene (iPrMeInd) :

- Role : A sterically hindered ligand used in rare-earth metal complexes (e.g., Y, La, Lu).

- Coordination Modes : Binds metals via η⁵ coordination, enabling catalytic flexibility in polymerization reactions .

Comparison :

Bulky substituents (e.g., isopropyl groups) enhance steric shielding around metal centers, stabilizing reactive intermediates and tuning catalytic activity .

Data Table: Key Compounds and Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.